1-(3-Chloropropyl)-4-methoxybenzene

Descripción general

Descripción

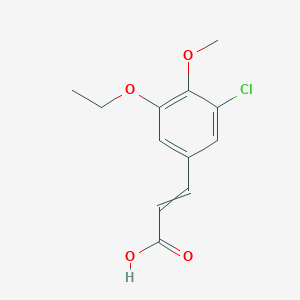

1-(3-Chloropropyl)-4-methoxybenzene, otherwise known as 3-chloro-4-methoxybenzene, is a chemical compound composed of a benzene ring with a methoxy group and a 3-chloropropyl group attached. It is a colorless liquid with a sweet smell and an aromatic taste. It is an important intermediate in the synthesis of pharmaceuticals, flavorings, fragrances, and other organic compounds. It is also used as a solvent in various industries.

Aplicaciones Científicas De Investigación

Synthesis of Functional Polysiloxanes

This compound is used in the synthesis of functional dialkoxysilanes, which are then used to synthesize functional polysiloxanes . This two-step method is a novel and efficient way of synthesizing functional polysiloxanes . The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores .

Hydrophilic Modification of Polymers

A series of copolymers with mercaptopropyl and polyether side chains are obtained from the functional polysiloxanes synthesized using 1-(3-Chloropropyl)-4-methoxybenzene . These copolymers are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .

Material Science Applications

1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (BCPT), a compound related to 1-(3-Chloropropyl)-4-methoxybenzene, possesses unique properties that make it valuable in material science research. Its silicone backbone offers thermal stability, flexibility, and water repellency, while the chloropropyl groups introduce reactive sites for surface modification.

Surface Modification of Polymers and Nanoparticles

Preparation of Silicone-based Hydrogels

Organic Synthesis

BCPT serves as a versatile intermediate in organic synthesis due to the presence of reactive chloropropyl groups. These groups can undergo various substitution reactions, allowing researchers to introduce different functionalities into organic molecules.

Synthesis of Functionalized Silanes

Preparation of Dendrimers and Other Macromolecules

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-Chloropropyl)-4-methoxybenzene are currently unknown . This compound is structurally similar to other chloropropyl compounds, which have been shown to interact with various biological targets . .

Mode of Action

Chloropropyl compounds can undergo nucleophilic substitution reactions, suggesting that this compound may interact with its targets through a similar mechanism .

Biochemical Pathways

It has been suggested that microplastics, which can contain chloropropyl compounds, may trigger over-expression of various genes and activate biochemical pathways leading to chronic inflammation and other metabolic dysfunctions .

Pharmacokinetics

It is known that chloropropyl compounds are generally lipophilic, suggesting that they may have good bioavailability .

Result of Action

Related chloropropyl compounds have been shown to cause cytotoxicity, nephrotoxicity, immune dysregulation, neurotoxicity, and genotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Chloropropyl)-4-methoxybenzene . For example, the presence of other chemicals in the environment can affect the reactivity and stability of this compound .

Propiedades

IUPAC Name |

1-(3-chloropropyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDKPXVTMLYNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397686 | |

| Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropropyl)-4-methoxybenzene | |

CAS RN |

59623-12-0 | |

| Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)